molecular formula C17H22FN5O3 B4890484 3-{4-[4-Fluoro-5-(morpholin-4-yl)-2-nitrophenyl]piperazin-1-yl}propanenitrile

3-{4-[4-Fluoro-5-(morpholin-4-yl)-2-nitrophenyl]piperazin-1-yl}propanenitrile

Cat. No.: B4890484
M. Wt: 363.4 g/mol
InChI Key: HPZNHFVZBZRAEY-UHFFFAOYSA-N
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Description

3-{4-[4-Fluoro-5-(morpholin-4-yl)-2-nitrophenyl]piperazin-1-yl}propanenitrile is a complex organic compound that belongs to the class of phenylmorpholines This compound features a morpholine ring and a benzene ring linked through a carbon-nitrogen bond

Preparation Methods

The synthesis of 3-{4-[4-Fluoro-5-(morpholin-4-yl)-2-nitrophenyl]piperazin-1-yl}propanenitrile involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Fluorinated Aniline Derivative: The initial step involves the synthesis of 4-fluoro-5-nitroaniline. This can be achieved through the nitration of 4-fluoroaniline using a mixture of concentrated sulfuric acid and nitric acid.

    Morpholine Substitution:

    Piperazine Ring Formation: The next step involves the formation of the piperazine ring by reacting the morpholine-substituted aniline with ethylenediamine.

    Propanenitrile Introduction: Finally, the propanenitrile group is introduced through a nucleophilic substitution reaction using a suitable nitrile reagent.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-{4-[4-Fluoro-5-(morpholin-4-yl)-2-nitrophenyl]piperazin-1-yl}propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

3-{4-[4-Fluoro-5-(morpholin-4-yl)-2-nitrophenyl]piperazin-1-yl}propanenitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and cancer.

    Materials Science: It is used as a building block for the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is investigated for its biological activity, including its potential as an antimicrobial and anticancer agent.

    Chemical Synthesis: It serves as a versatile intermediate in organic synthesis, enabling the development of new chemical entities with diverse functionalities.

Mechanism of Action

The mechanism of action of 3-{4-[4-Fluoro-5-(morpholin-4-yl)-2-nitrophenyl]piperazin-1-yl}propanenitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as mitogen-activated protein kinases (MAPKs), which play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

3-{4-[4-Fluoro-5-(morpholin-4-yl)-2-nitrophenyl]piperazin-1-yl}propanenitrile can be compared with other similar compounds, such as:

    3-Fluoro-4-morpholinoaniline: This compound shares a similar morpholine and fluorinated aniline structure but lacks the piperazine and propanenitrile groups.

    3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: This compound features a similar fluorinated morpholine structure but differs in its benzamide and indole groups.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5O3/c18-14-12-17(23(24)25)16(13-15(14)22-8-10-26-11-9-22)21-6-4-20(5-7-21)3-1-2-19/h12-13H,1,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZNHFVZBZRAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC#N)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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